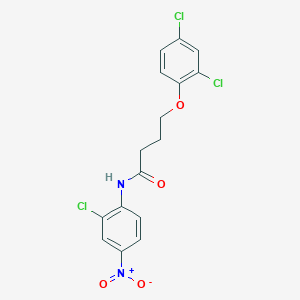![molecular formula C22H29NO4 B4890619 ethyl 4-(3-methoxybenzyl)-1-[(5-methyl-2-furyl)methyl]-4-piperidinecarboxylate](/img/structure/B4890619.png)
ethyl 4-(3-methoxybenzyl)-1-[(5-methyl-2-furyl)methyl]-4-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(3-methoxybenzyl)-1-[(5-methyl-2-furyl)methyl]-4-piperidinecarboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as "EMBF" and is synthesized using specific methods.
Mecanismo De Acción
The exact mechanism of action of EMBF is not yet fully understood. However, it has been suggested that EMBF may exert its therapeutic effects by modulating various signaling pathways involved in inflammation and oxidative stress. Moreover, EMBF has been shown to have an affinity for the mu-opioid receptor, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
EMBF has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in animal models. Moreover, EMBF has been found to improve cognitive function and reduce neuronal damage in various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EMBF has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have low toxicity in animal models. Moreover, EMBF has been found to have good bioavailability and can easily cross the blood-brain barrier. However, there are some limitations to using EMBF in lab experiments. The exact mechanism of action of EMBF is not fully understood, and more research is needed to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for research on EMBF. Firstly, more research is needed to determine the exact mechanism of action of EMBF and its potential therapeutic applications in various neurological disorders. Moreover, more research is needed to determine the safety and efficacy of EMBF in humans. Additionally, the development of new and more efficient synthesis methods for EMBF may help to facilitate its use in future research studies.
Conclusion:
In conclusion, EMBF is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It can be synthesized using specific methods and has been found to exhibit anti-inflammatory, analgesic, and neuroprotective effects in animal models. However, more research is needed to determine its safety and efficacy in humans, and to determine its exact mechanism of action.
Métodos De Síntesis
EMBF can be synthesized using a multistep process that involves the reaction of various chemical compounds. The first step involves the reaction of 3-methoxybenzyl chloride with 5-methyl-2-furfural in the presence of potassium carbonate. This reaction results in the formation of 3-methoxybenzyl-5-methylfuran-2-carboxaldehyde. The next step involves the reaction of this compound with piperidine in the presence of acetic acid, which results in the formation of ethyl 4-(3-methoxybenzyl)-1-[(5-methyl-2-furyl)methyl]-4-piperidinecarboxylate.
Aplicaciones Científicas De Investigación
EMBF has been found to have potential therapeutic applications in various scientific research studies. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. Moreover, EMBF has been found to have potential neuroprotective effects in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and cerebral ischemia.
Propiedades
IUPAC Name |
ethyl 4-[(3-methoxyphenyl)methyl]-1-[(5-methylfuran-2-yl)methyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO4/c1-4-26-21(24)22(15-18-6-5-7-19(14-18)25-3)10-12-23(13-11-22)16-20-9-8-17(2)27-20/h5-9,14H,4,10-13,15-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHUISIXHUSVEEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=CC=C(O2)C)CC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(3-methoxybenzyl)-1-[(5-methyl-2-furyl)methyl]-4-piperidinecarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aS*,6aR*)-3-[2-(4-fluorophenyl)ethyl]-5-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4890540.png)
![4-(octyloxy)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4890544.png)
![4-methoxy-N-{[4-(2-methylphenyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl]methyl}benzamide](/img/structure/B4890552.png)

![4,10-dicyclopropyl-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone](/img/structure/B4890579.png)
![4-butoxy-N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B4890583.png)
![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide](/img/structure/B4890587.png)
![6-chloro-3,4-dimethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B4890588.png)

![1-(2-methylphenyl)-4-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane](/img/structure/B4890593.png)


![1-[4-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]ethanone](/img/structure/B4890629.png)
![2-benzyl-4-[(dimethylamino)methyl]-1-benzofuran-5-ol hydrochloride](/img/structure/B4890636.png)